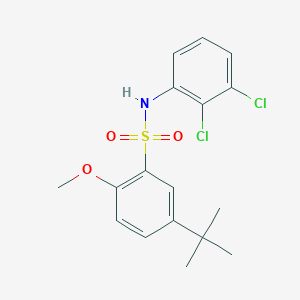
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative commonly used in scientific research. It is known for its ability to inhibit chloride channels and transporters, making it a valuable tool in the study of various physiological processes.
Mechanism of Action
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide works by inhibiting the function of chloride channels and transporters. It binds to the channels and transporters, preventing chloride ions from passing through. This inhibition can have various effects on physiological processes, depending on the specific channel or transporter being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide depend on the specific channels and transporters being targeted. For example, the inhibition of chloride channels can lead to changes in cell volume, pH, and membrane potential. Inhibition of chloride transporters can affect the transport of other ions, such as sodium and potassium, and can lead to changes in intracellular ion concentrations.
Advantages and Limitations for Lab Experiments
One advantage of using 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively target chloride channels and transporters. This allows researchers to investigate the specific role of these channels and transporters in physiological processes. However, one limitation of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are many future directions for the use of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in scientific research. Some potential areas of investigation include the role of chloride channels and transporters in cancer, the effects of chloride transporters on neuronal excitability, and the development of new therapies for diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide.
Synthesis Methods
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine and 2,3-dichlorophenylamine. Other methods involve the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine followed by the reaction with 2,3-dichlorophenylamine.
Scientific Research Applications
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is widely used in scientific research, particularly in the study of chloride channels and transporters. It has been used to investigate the role of chloride channels in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide has also been used to study the effects of chloride transporters in diseases such as cystic fibrosis and epilepsy.
properties
Product Name |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C17H19Cl2NO3S |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-17(2,3)11-8-9-14(23-4)15(10-11)24(21,22)20-13-7-5-6-12(18)16(13)19/h5-10,20H,1-4H3 |
InChI Key |
OICOFAVPTWFKGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)






